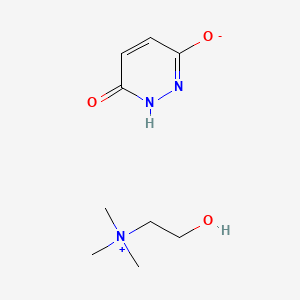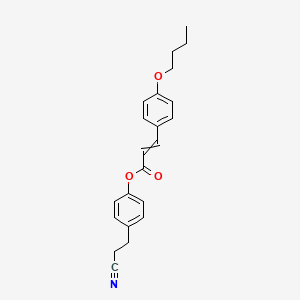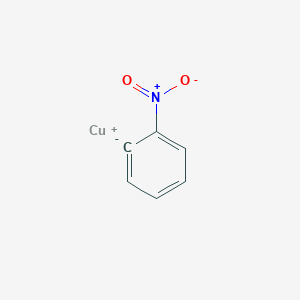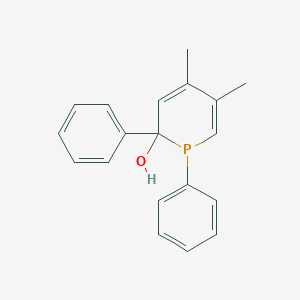
Tri(propan-2-yl)silyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propan-2-yl)silyl nitrite is an organosilicon compound characterized by the presence of three isopropyl groups attached to a silicon atom, which is further bonded to a nitrite group
Vorbereitungsmethoden
The synthesis of Tri(propan-2-yl)silyl nitrite typically involves the reaction of tri(propan-2-yl)silane with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Tri(propan-2-yl)silyl nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite group can be oxidized to form nitrate derivatives.
Reduction: The compound can be reduced to form amines or other reduced silicon compounds.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tri(propan-2-yl)silyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and drug development.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tri(propan-2-yl)silyl nitrite involves the interaction of the nitrite group with various molecular targets. The nitrite group can release nitric oxide, which is a signaling molecule involved in various biological pathways. The silicon atom can also participate in reactions with other molecules, leading to the formation of new compounds with distinct properties.
Vergleich Mit ähnlichen Verbindungen
Tri(propan-2-yl)silyl nitrite can be compared with other similar compounds such as:
Tri(propan-2-yl)silane: Lacks the nitrite group and has different reactivity.
Tri(propan-2-yl)silyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a nitrite group, leading to different chemical properties and applications.
Tri(propan-2-yl)amine: Contains a nitrogen atom instead of silicon, resulting in different structural and chemical characteristics.
Eigenschaften
CAS-Nummer |
61209-09-4 |
|---|---|
Molekularformel |
C9H21NO2Si |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
tri(propan-2-yl)silyl nitrite |
InChI |
InChI=1S/C9H21NO2Si/c1-7(2)13(8(3)4,9(5)6)12-10-11/h7-9H,1-6H3 |
InChI-Schlüssel |
RRZPPUDARIQSBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)



![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
